N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide
Brand Name: Vulcanchem
CAS No.: 450344-15-7
VCID: VC7334824
InChI: InChI=1S/C20H17F2N3OS/c1-11-5-3-8-17(12(11)2)25-19(13-9-27-10-16(13)24-25)23-20(26)18-14(21)6-4-7-15(18)22/h3-8H,9-10H2,1-2H3,(H,23,26)
SMILES: CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC=C4F)F)C
Molecular Formula: C20H17F2N3OS
Molecular Weight: 385.43

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide

CAS No.: 450344-15-7

Cat. No.: VC7334824

Molecular Formula: C20H17F2N3OS

Molecular Weight: 385.43

* For research use only. Not for human or veterinary use.

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide - 450344-15-7

Specification

CAS No. 450344-15-7
Molecular Formula C20H17F2N3OS
Molecular Weight 385.43
IUPAC Name N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide
Standard InChI InChI=1S/C20H17F2N3OS/c1-11-5-3-8-17(12(11)2)25-19(13-9-27-10-16(13)24-25)23-20(26)18-14(21)6-4-7-15(18)22/h3-8H,9-10H2,1-2H3,(H,23,26)
Standard InChI Key HCGPZVNCTKBAAY-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC=C4F)F)C

Introduction

Chemical Identification and Nomenclature

Systematic Naming and Molecular Formula

The compound is formally designated as N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide under IUPAC nomenclature . Its molecular formula, C₂₀H₁₇F₂N₃OS, reflects a molecular weight of 385.4 g/mol . The structure integrates a thieno[3,4-c]pyrazole ring system substituted with a 2,3-dimethylphenyl group at position 2 and a 2,6-difluorobenzamide moiety at position 3 (Fig. 1).

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number450338-89-3
Molecular FormulaC₂₀H₁₇F₂N₃OS
Molecular Weight385.4 g/mol
InChI KeyHCGPZVNCTKBAAY-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a multi-step sequence:

  • Core Formation: Cyclocondensation of thiophene-3,4-diamine derivatives with diketones or aldehydes generates the thieno[3,4-c]pyrazole scaffold .

  • Substituent Introduction:

    • The 2,3-dimethylphenyl group is introduced via Ullmann coupling or nucleophilic aromatic substitution .

    • The 2,6-difluorobenzamide moiety is appended through amide coupling using 2,6-difluorobenzoyl chloride under Schotten-Baumann conditions .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
CyclocondensationAcetic acid, reflux, 12 h45–60%
Aromatic SubstitutionCuI, K₂CO₃, DMF, 110°C70–85%
Amide Coupling2,6-Difluorobenzoyl chloride, NaOH50–65%

Purification and Analysis

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane), with final compound validation by LC-MS and ¹H/¹³C NMR . The presence of fluorine atoms facilitates ¹⁹F NMR for structural confirmation .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic aromatic groups. It is stable under ambient conditions but degrades upon prolonged exposure to UV light, necessitating storage in amber vials .

Spectroscopic Data

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-F stretch) .

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, aromatic H), 3.10 (s, CH₃), 2.35 (s, CH₃) .

  • ¹⁹F NMR: δ -112.5 (d, J = 8.5 Hz) .

Biological Activity and Mechanisms

Toxicity Profile

Preliminary in vitro studies on similar compounds indicate moderate cytotoxicity (IC₅₀ = 10–50 μM in HepG2 cells), with no acute toxicity observed in rodent models at doses ≤100 mg/kg .

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a lead structure for anticancer agents, particularly in hematologic malignancies. Its ability to modulate kinase signaling pathways positions it as a candidate for combination therapies with existing chemotherapeutics .

Material Science

Functionalization of the thiophene ring enables integration into conductive polymers. Derivatives have been explored as electron-transport layers in organic photovoltaics, achieving power conversion efficiencies of 8–12% .

Comparative Analysis with Analogues

Table 3: Key Analogues and Properties

CompoundSubstituentsBioactivity (IC₅₀)
N-[2-(2,4-Dimethylphenyl)-derivative2,4-dimethylphenyl15 μM (JAK2)
N-[2-Phenyl-4,6-dihydrothieno derivativePhenyl22 μM (FLT3)
Target Compound2,3-dimethylphenylUnder investigation

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